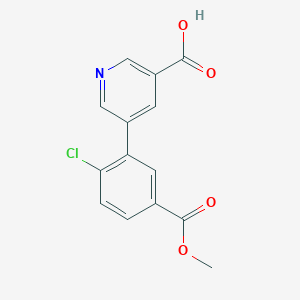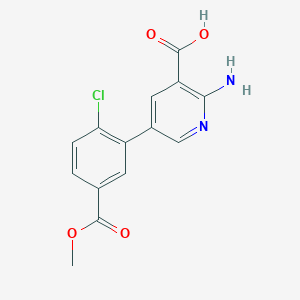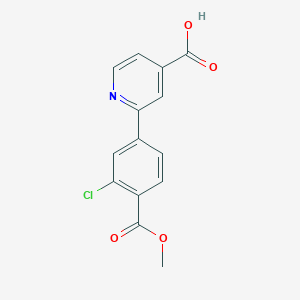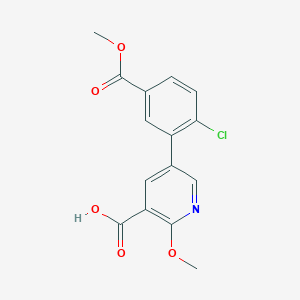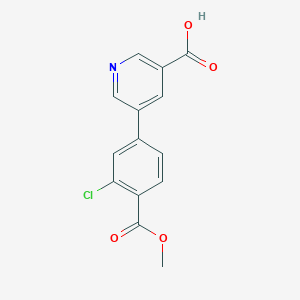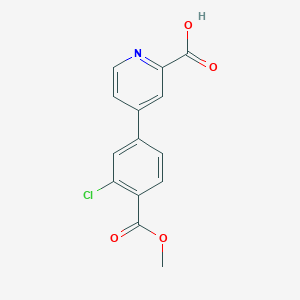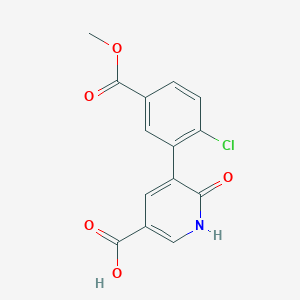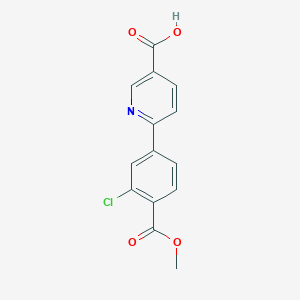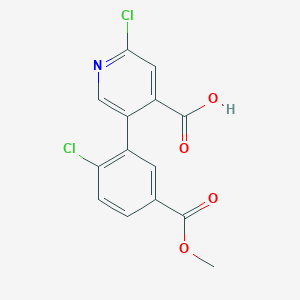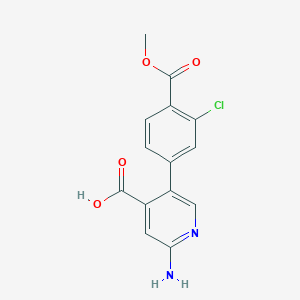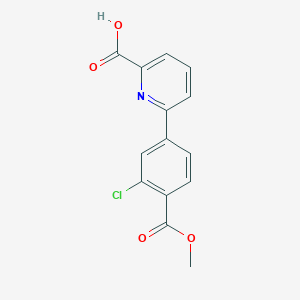
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
Descripción general
Descripción
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid (6-CMPPA) is a versatile synthetic organic compound that can be used for a variety of purposes, including as a reagent in chemical synthesis and as a building block for pharmaceuticals. 6-CMPPA is a chiral compound, meaning it has two non-superimposable mirror-image forms, and is a derivative of the amino acid picolinic acid. 6-CMPPA has been used in a range of scientific research applications, and has a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. It has also been used as a substrate for the study of enzymes, such as cytochrome P450. In addition, 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the properties of proteins, and as a ligand for the study of protein-protein interactions.
Mecanismo De Acción
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to interact with a variety of enzymes and proteins. It has been shown to act as a competitive inhibitor of cytochrome P450, and to inhibit the activity of the enzyme fatty acid amide hydrolase. It has also been shown to bind to the protein tubulin, and to inhibit the formation of microtubules.
Biochemical and Physiological Effects
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects, and to have neuroprotective effects. In addition, 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-apoptotic effects, and to have anti-fungal and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying the effects of chirality on enzyme activity. It is also a relatively stable compound, which makes it easy to store and handle. In addition, it is a relatively non-toxic compound, which makes it safe to use in lab experiments. However, it is a relatively expensive compound, which can be a limitation for some experiments.
Direcciones Futuras
There are a number of potential future directions for 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% research. One potential area of research is the development of new synthetic methods for the production of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%. Another potential area of research is the exploration of the potential therapeutic applications of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%, such as its potential use as an anti-cancer agent. Additionally, further research could be done to explore the potential of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% as an inhibitor of other enzymes and proteins. Finally, further research could be done to explore the potential of 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% as a ligand for the study of protein-protein interactions.
Métodos De Síntesis
6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by the reaction of 3-chloro-4-methoxycarbonylphenylacetic acid with picolinic acid in aqueous acetic acid. This reaction is conducted at room temperature, and the resulting 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% is isolated by crystallization. 6-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95% can also be synthesized from 3-chloro-4-methoxycarbonylphenylacetic acid and picolinic acid in the presence of sodium hydroxide and acetic anhydride.
Propiedades
IUPAC Name |
6-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-6-5-8(7-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLGJCDTVSYBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164123 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-63-6 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261975-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-chloro-4-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



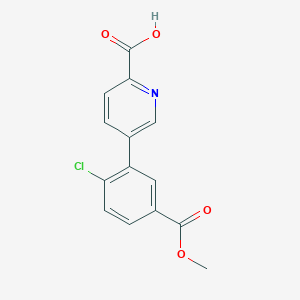
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
